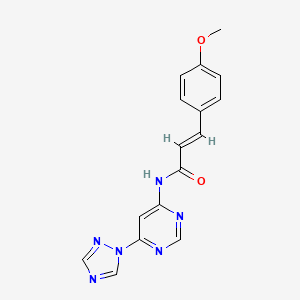

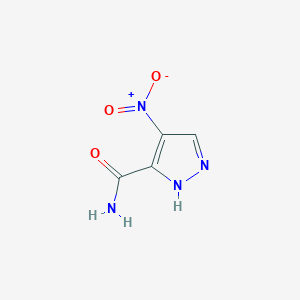

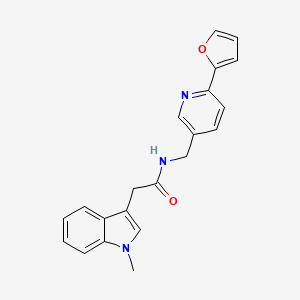

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C19H20FN5O3 and its molecular weight is 385.399. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Translocator Protein 18 kDa (TSPO) Ligands and Neuroinflammation Imaging

A series of novel pyrazolo[1,5-a]pyrimidines related to N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide were synthesized and evaluated for their ability to bind to TSPO, an early biomarker of neuroinflammatory processes. These derivatives displayed subnanomolar affinity for TSPO, comparable to the reference compound, indicating their potential as in vivo PET radiotracers for neuroinflammation imaging. This research highlights the importance of such compounds in the diagnosis and study of neuroinflammatory conditions (Damont et al., 2015).

Coordination Complexes and Antioxidant Activity

Another study focused on pyrazole-acetamide derivatives, including N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide and its use in synthesizing Co(II) and Cu(II) coordination complexes. These complexes were characterized for their hydrogen bonding and self-assembly processes, revealing significant antioxidant activities comparable to standard antioxidants. This demonstrates the compound's utility in developing metal-based antioxidants for potential therapeutic applications (Chkirate et al., 2019).

Mécanisme D'action

Target of Action

The primary target of TCMDC-142497, also known as N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide, is the Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS) . This enzyme plays a crucial role in protein translation by charging tRNA with asparagine .

Mode of Action

TCMDC-142497 operates through a unique mechanism known as reaction hijacking . The compound inhibits protein translation and activates the amino acid starvation response . It acts as a pro-inhibitor, and the inhibition of PfAsnRS occurs via enzyme-mediated production of an Asn-TCMDC-142497 adduct . This means that the compound itself is inactive until it interacts with the enzyme, which then converts it into an active form that inhibits the enzyme’s function .

Biochemical Pathways

The inhibition of PfAsnRS by TCMDC-142497 affects the protein translation pathway . By inhibiting PfAsnRS, the compound disrupts the charging of tRNA with asparagine, which is a crucial step in protein synthesis . This disruption leads to an activation of the amino acid starvation response, which can halt cell growth and proliferation .

Result of Action

The molecular and cellular effects of TCMDC-142497’s action primarily involve the disruption of protein synthesis. By inhibiting PfAsnRS, the compound prevents the proper charging of tRNA with asparagine, leading to a halt in protein translation . This disruption can lead to cell growth arrest and potentially cell death .

Propriétés

IUPAC Name |

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O3/c1-4-13-12(3)21-19(23-18(13)27)25-16(9-11(2)24-25)22-17(26)10-28-15-8-6-5-7-14(15)20/h5-9H,4,10H2,1-3H3,(H,22,26)(H,21,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTWVRAZUMGRGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)COC3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide](/img/structure/B2916254.png)

![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2916264.png)

![5-chloro-2-methoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2916265.png)

![Thiazolo[4,5-c]pyridine-2-carbonitrile](/img/structure/B2916267.png)